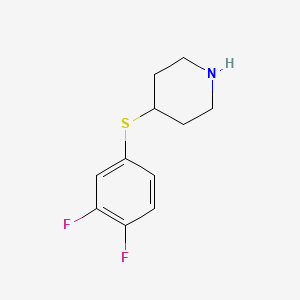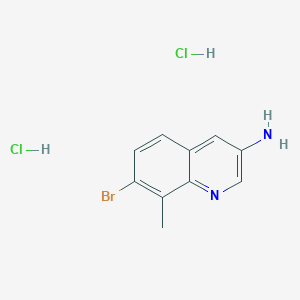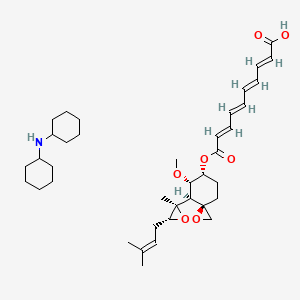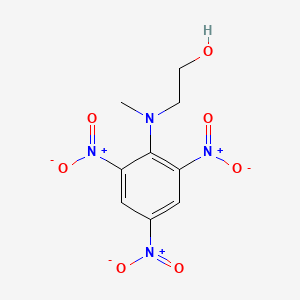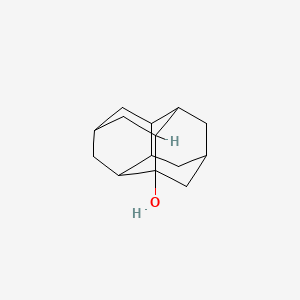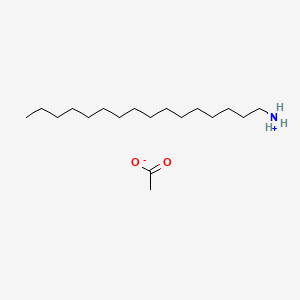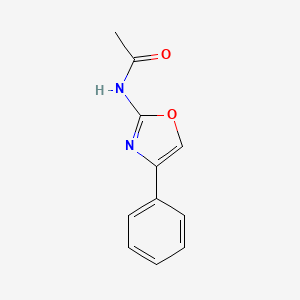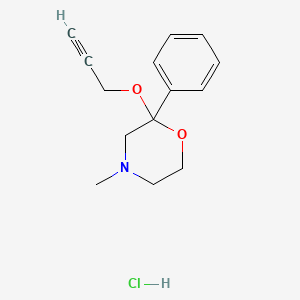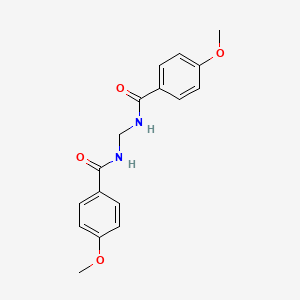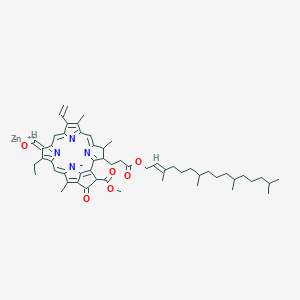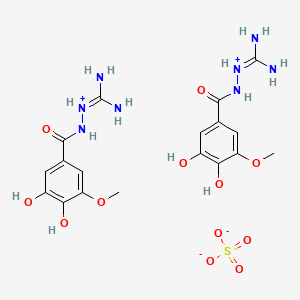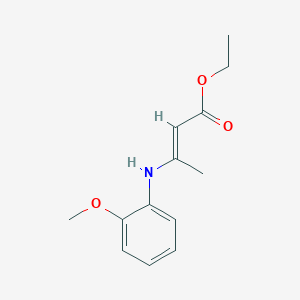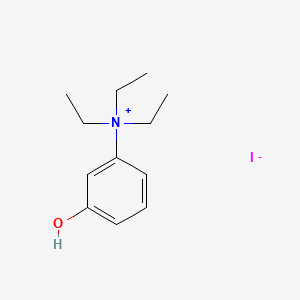
N,N,N-Triethyl-3-hydroxyanilinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N-Triethyl-3-hydroxyanilinium iodide is a chemical compound with the molecular formula C12H20INO and a molecular weight of 321.2 g/mol . It is known for its unique structure, which includes a triethylammonium group attached to a hydroxyaniline core, and is commonly used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-3-hydroxyanilinium iodide typically involves the reaction of 3-hydroxyaniline with triethylamine and iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-Hydroxyaniline is dissolved in an appropriate solvent, such as ethanol or methanol.
Step 2: Triethylamine is added to the solution, and the mixture is stirred at room temperature.
Step 3: Iodine is slowly added to the reaction mixture, and the reaction is allowed to proceed for several hours.
Step 4: The resulting product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N,N,N-Triethyl-3-hydroxyanilinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different anilinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various anilinium salts depending on the nucleophile used.
科学研究应用
N,N,N-Triethyl-3-hydroxyanilinium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N,N,N-Triethyl-3-hydroxyanilinium iodide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the context of its use. The hydroxyaniline core allows it to form hydrogen bonds and interact with biological macromolecules, while the triethylammonium group enhances its solubility and stability.
相似化合物的比较
Similar Compounds
- N,N-Diethyl-3-hydroxyanilinium iodide
- N,N,N-Triethyl-4-hydroxyanilinium iodide
- N,N,N-Triethyl-3-methoxyanilinium iodide
Uniqueness
N,N,N-Triethyl-3-hydroxyanilinium iodide is unique due to its specific substitution pattern and the presence of both hydroxy and triethylammonium groups. This combination imparts distinct chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.
属性
CAS 编号 |
68-01-9 |
|---|---|
分子式 |
C12H20INO |
分子量 |
321.20 g/mol |
IUPAC 名称 |
triethyl-(3-hydroxyphenyl)azanium;iodide |
InChI |
InChI=1S/C12H19NO.HI/c1-4-13(5-2,6-3)11-8-7-9-12(14)10-11;/h7-10H,4-6H2,1-3H3;1H |
InChI 键 |
FNPDBNVORLQYAG-UHFFFAOYSA-N |
规范 SMILES |
CC[N+](CC)(CC)C1=CC(=CC=C1)O.[I-] |
相关CAS编号 |
152-13-6 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


